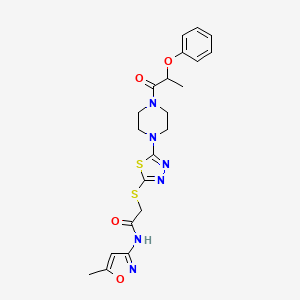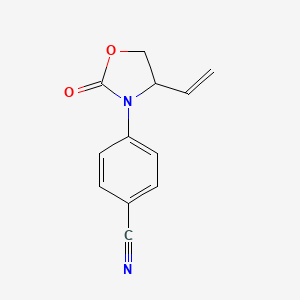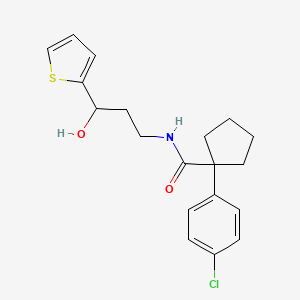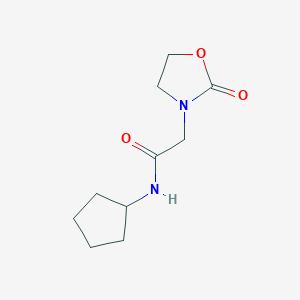![molecular formula C18H25NO2 B2924211 2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide CAS No. 2320146-62-9](/img/structure/B2924211.png)
2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide is a synthetic compound that has shown potential in scientific research applications. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In 5]nonan-1-yl)butanamide.
Mécanisme D'action
The mechanism of action of 2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide is not fully understood. However, studies have suggested that this compound may act as an agonist for the cannabinoid receptor type 2 (CB2). Activation of CB2 receptors has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
Studies have shown that 2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which could be useful in the study of various diseases. However, one limitation of using this compound in lab experiments is its limited understanding of its mechanism of action. Further research is needed to fully understand the effects of this compound.
Orientations Futures
There are several future directions for the study of 2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide. One direction is to further investigate the mechanism of action of this compound. Additionally, further studies are needed to explore the potential use of this compound as a therapeutic agent for the treatment of cancer and other diseases. Furthermore, this compound could be studied for its potential use as a tool in neuroscience research. Finally, future studies could explore the potential of this compound as a drug delivery system for targeted therapies.
In conclusion, 2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide is a synthetic compound with potential in scientific research applications. This compound has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. Further research is needed to fully understand the effects of this compound and its potential use in various scientific research applications.
Méthodes De Synthèse
The synthesis of 2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide involves the reaction of 7-oxaspiro[3.5]nonane-1-carboxylic acid with 2-phenylbutan-1-amine. This reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the desired compound. The purity of the compound is then confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide has been studied for its potential use in scientific research applications. One such application is as a potential therapeutic agent for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use as a tool in neuroscience research, specifically in the study of the endocannabinoid system.
Propriétés
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-15(14-6-4-3-5-7-14)17(20)19-16-8-9-18(16)10-12-21-13-11-18/h3-7,15-16H,2,8-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIRQDQKMSXMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CCC23CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (3R,4S)-4-(2,4-difluorophenyl)-1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidine-3-carboxylate](/img/structure/B2924128.png)







![2-(4-chlorophenyl)-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B2924138.png)
![8-(4-fluorophenyl)-4-oxo-N-phenethyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2924141.png)

![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2924145.png)

